N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine
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Overview
Description
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This particular compound combines the structural features of coumarin and phenylalanine, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine typically involves the following steps:
Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 4-ethyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with L-phenylalanine: The acetylated coumarin derivative is then coupled with L-phenylalanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the coumarin ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin and phenylalanine moieties, potentially forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety. It can be used to label proteins or other biomolecules, facilitating the study of biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The combination of coumarin and phenylalanine structures may enhance its ability to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as light-sensitive polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine involves its interaction with various molecular targets. The coumarin moiety can intercalate into DNA, inhibiting the activity of enzymes like DNA gyrase, which is crucial for bacterial replication. The phenylalanine moiety can enhance the compound’s ability to interact with protein targets, potentially inhibiting enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core structure but differ in the substituents attached to the coumarin ring.
N-acetyl-L-phenylalanine derivatives: These compounds share the phenylalanine moiety but differ in the acyl group attached to the amino acid.
Uniqueness
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is unique due to the combination of the coumarin and phenylalanine structures. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO6/c1-2-15-11-21(25)29-19-12-16(8-9-17(15)19)28-13-20(24)23-18(22(26)27)10-14-6-4-3-5-7-14/h3-9,11-12,18H,2,10,13H2,1H3,(H,23,24)(H,26,27)/t18-/m0/s1 |
InChI Key |
HVYQNVUUFHVCHX-SFHVURJKSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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